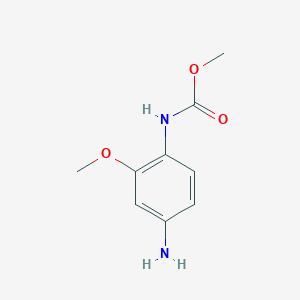
Methyl (4-amino-2-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-amino-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of carbamic acid and features a methoxy group and an amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (4-amino-2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxyphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-amino-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.
Nucleophilic Substitution: Reagents like sodium azide in polyphosphoric acid can be used for amination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can produce aminated products .
Aplicaciones Científicas De Investigación
Methyl (4-amino-2-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (4-amino-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4-methoxyphenyl)carbamate
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-hydroxyphenyl)carbamate
Uniqueness
Methyl (4-amino-2-methoxyphenyl)carbamate is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
methyl N-(4-amino-2-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5-6(10)3-4-7(8)11-9(12)14-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZPQFJDIBOLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

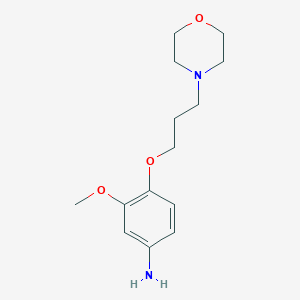
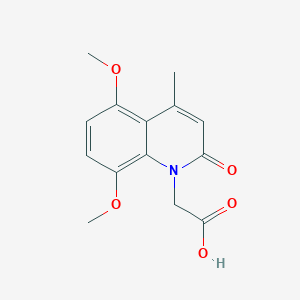
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)
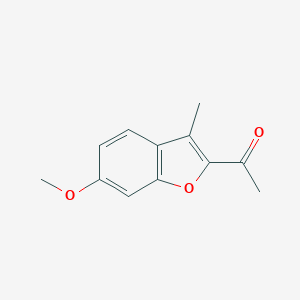
![2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B354382.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)
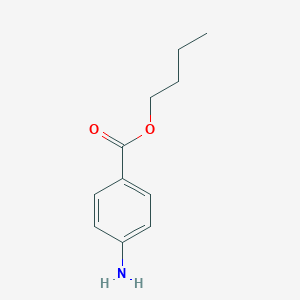
![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)
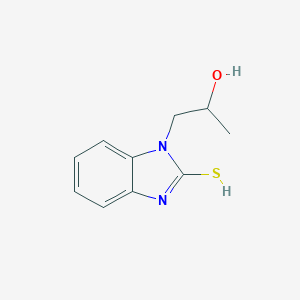
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)
![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)
